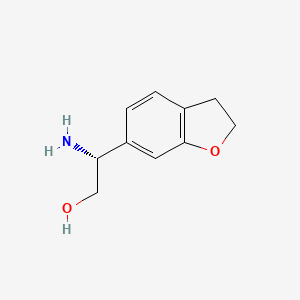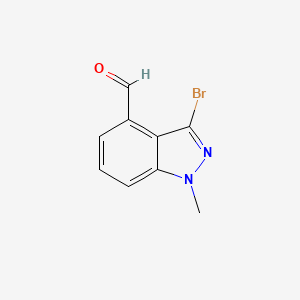
3-Bromo-1-methyl-1H-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom and a formyl group in the structure of this compound makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indazole-4-carbaldehyde typically involves the bromination of 1-methyl-1H-indazole followed by formylation. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include 3-amino-1-methyl-1H-indazole-4-carbaldehyde or 3-thio-1-methyl-1H-indazole-4-carbaldehyde.
Oxidation: The major product is 3-bromo-1-methyl-1H-indazole-4-carboxylic acid.
Reduction: The major product is 3-bromo-1-methyl-1H-indazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indazole-4-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1H-indazole-4-carbaldehyde: Lacks the methyl group, which can affect its solubility and reactivity.
3-Bromo-1-methyl-1H-indazole: Lacks the formyl group, making it less versatile in chemical reactions.
Uniqueness
3-Bromo-1-methyl-1H-indazole-4-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new compounds with potential biological and industrial applications.
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
3-bromo-1-methylindazole-4-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(5-13)8(7)9(10)11-12/h2-5H,1H3 |
InChI-Schlüssel |
PPJGTMLZKQHXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC(=C2C(=N1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
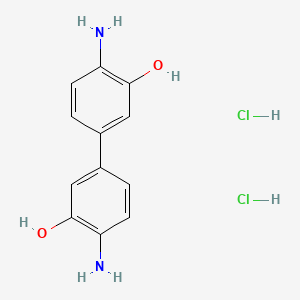
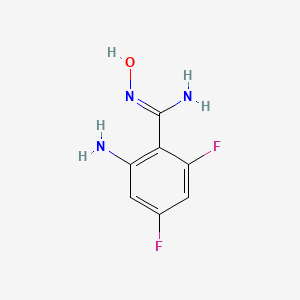
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)
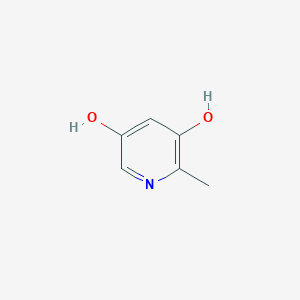

![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
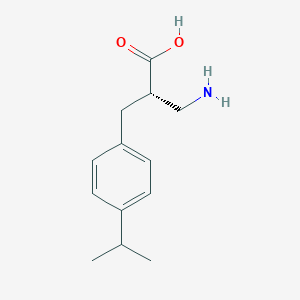
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)

